molecular formula C₂₈H₄₈O₅ B1146225 24-Epicastasterone CAS No. 72050-71-6

24-Epicastasterone

Cat. No. B1146225
CAS RN: 72050-71-6
M. Wt: 464.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

24-Epicastasterone (also known as 24-epi-Castasterone) is a type of brassinosteroid, a class of plant-specific steroid hormones . It is a natural product that can be isolated from Hydrodictyon reticulatwn . Brassinosteroids are key phytohormones involved in the regulation of major processes of cell metabolism that guide plant growth .


Synthesis Analysis

24-Epicastasterone and 24-epibrassinolide were synthesized according to improved methods . The synthesis of 24-epicastasterone-O-(carboxymethyl)oxime (24-epiCS-CMO) has also been described previously . The enzyme-linked immunosorbent assays (ELISAs) for measuring 24-epicastasterone and related brassinolide analogs were developed .


Molecular Structure Analysis

The molecular structure of 24-Epicastasterone is C28H48O5 . Normal vibrational frequencies and absolute IR band intensities for 24-Epicastasterone have been calculated within the framework of an original combined approach .


Chemical Reactions Analysis

The impact of foliar treatment with 24-epicastasterone on the endogenous content of major phytohormones (auxins, salicylic acid, jasmonic acid, and abscisic acid) and their intermediates in soybean leaves was analyzed . Changes in the endogenous content of phytohormones have been identified and quantified by LC/MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of 24-Epicastasterone include a molecular weight of 464.68 and a formula of C28H48O5 . It is a solid substance with a white to off-white color .

Scientific Research Applications

Plant Growth Regulation

24-Epicastasterone (ECS) is a key phytohormone involved in the regulation of major processes of cell metabolism that guide plant growth . It plays a crucial role in the orchestration of plant responses to many abiotic and biotic stresses . Under optimal conditions, ECS in tested concentrations of 0.25 µM and 1 µM might promote growth in soybeans by inducing auxin contents .

Hormonal Status Modulation in Plants

ECS has a significant impact on the endogenous content of major phytohormones (auxins, salicylic acid, jasmonic acid, and abscisic acid) and their intermediates in soybean leaves . It upregulates auxin content (indole-3-acetic acid, IAA) and downregulates salicylic, jasmonic, and abscisic acid levels .

Adaptation Strategies Activation

ECS treatment indicates an activation of the adaptation strategies of cell metabolism to possible environmental challenges . Benzoic acid (a precursor of salicylic acid (SA)), but not SA itself, has also been highly accumulated under ECS treatment .

Salt Resistance in Plants

ECS and its conjugate with a salicylic acid residue—24‑epicastasterone 2-monosalicylate (MSEC)—have been shown to enhance the resistance of Arabidopsis thaliana L. plants to 24-h contact with 175 mM NaCl . The pretreatment of the wild plants with 0.01–1 µM EC elevated their salt resistance .

Antioxidant Enzymes Activation

In salt-stressed wild type plants, EC enhanced the activities of antioxidant enzymes catalase and guaiacol peroxidase . The treatment with MSEC significantly activated superoxide dismutase and catalase .

Heat Resistance in Wheat Crops

ECS, when sprayed on heat-stressed plants, can maintain a relatively higher leaf photosynthetic capacity by upregulating antioxidant enzymes, thereby reducing damage to the lipid membrane and leaf chlorophyll . This suggests that ECS could be used to protect grain production of wheat crops from terminal heat impacts .

Mechanism of Action

Target of Action

24-Epicastasterone (EC) is a brassinosteroid, a class of plant-specific steroid hormones . It plays a significant role in the regulation of plant body functions under both optimal and unfavorable conditions . The primary targets of EC are the plant’s hormonal system and stress-protective systems .

Mode of Action

EC interacts with its targets by modulating the balance of pro-and antioxidant elements in the plant’s root cells . This modulation is achieved through a transient increase in the content of hydrogen peroxide in seedling roots . The treatment of seedlings with EC causes an increase in the activity of antioxidant enzymes (catalase and guaiacol peroxidase) in the roots . This ROS-mediated action of EC on the stress-protective systems of seedling roots helps increase the plant’s heat resistance .

Biochemical Pathways

EC affects the signaling pathways of brassinosteroids and salicylic acid . It has a functional interaction with almost all components of the plant hormonal system . For example, it has been shown that stimulation of growth processes with brassinosteroids involves their synergistic interaction with gibberellins and auxins . EC also interacts with stress phytohormones, in particular, abscisic acid (ABA) and salicylic acid (SA) .

Pharmacokinetics

It is known that the compound can be applied to plants through foliar treatment . The impact of this treatment on the endogenous content of major phytohormones in soybean leaves was observed 7 days following the treatment .

Result of Action

The application of EC results in the upregulation of auxin content (indole-3-acetic acid, IAA) and downregulation of salicylic, jasmonic, and abscisic acid levels . These changes promote growth in plants by inducing auxin contents . Additionally, EC treatment leads to a more significant increase in heat resistance as compared to the action of salicylic acid (SA), and a mixture of EC and SA at the indicated concentrations .

Action Environment

The action, efficacy, and stability of EC are influenced by environmental factors such as heat stress . When heat-stressed plants are sprayed with EC, they can sustain a relatively higher leaf photosynthetic capacity by up-regulating antioxidant enzymes, thus reducing damage on lipid membranes and leaf chlorophyll . This suggests that EC can be used to protect crops from terminal heat stress .

properties

IUPAC Name

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUIKSFYFRVQLF-QONPFPPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

24-Epicastasterone

CAS RN

80736-41-0
Record name Castasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.